(S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide
CAS No.:
Cat. No.: VC13469044
Molecular Formula: C13H20N2OS
Molecular Weight: 252.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2OS |
|---|---|
| Molecular Weight | 252.38 g/mol |
| IUPAC Name | (2S)-2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C13H20N2OS/c1-4-15(13(16)10(2)14)9-11-5-7-12(17-3)8-6-11/h5-8,10H,4,9,14H2,1-3H3/t10-/m0/s1 |
| Standard InChI Key | GOEOUHXNGJTETI-JTQLQIEISA-N |
| Isomeric SMILES | CCN(CC1=CC=C(C=C1)SC)C(=O)[C@H](C)N |
| SMILES | CCN(CC1=CC=C(C=C1)SC)C(=O)C(C)N |
| Canonical SMILES | CCN(CC1=CC=C(C=C1)SC)C(=O)C(C)N |
Introduction
(S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide is a chiral organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring an amino acid derivative backbone and a methylsulfanyl-benzyl group, makes it a candidate for various biochemical studies. Below, we provide an in-depth examination of its chemical properties, synthesis, and potential applications.
2D and 3D Representations
The compound has been visualized using computational tools to generate both 2D diagrams and 3D conformers. These models confirm the spatial arrangement of the S-enantiomer, which is critical for its stereospecific interactions in biological systems.
Chirality
The (S)-configuration at the chiral center is determined by the Cahn-Ingold-Prelog priority rules. This stereochemistry plays a significant role in the compound's biological activity.
Synthesis
The synthesis of (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide typically involves:
-
Starting Materials:
-
(S)-Alanine or its derivatives.
-
Benzyl halides substituted with a methylthio group.
-
Ethylamine.
-
-
Reaction Steps:
-
Protection of the amino group on alanine.
-
Nucleophilic substitution to attach the benzyl group.
-
Deprotection and amidation to introduce the ethylamino group.
-
-
Purification: Techniques such as recrystallization or chromatography are used to isolate the pure enantiomer.
Medicinal Chemistry
The compound's structural features suggest potential as:
-
A precursor for drug design targeting enzyme inhibitors or receptor modulators.
-
A scaffold for synthesizing derivatives with improved pharmacokinetics.
Biochemical Studies
Its chirality and functional groups make it suitable for:
-
Studying stereospecific interactions with proteins.
-
Investigating sulfur-containing compounds' roles in biological systems.
Molecular Descriptors
Using computational chemistry software, various descriptors have been calculated:
-
LogP: Indicates moderate lipophilicity, suggesting good membrane permeability.
-
Polar Surface Area (PSA): Reflects potential hydrogen bonding capacity.
Docking Studies
Preliminary docking simulations show promise for binding to specific enzyme active sites, particularly those involving sulfur interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume